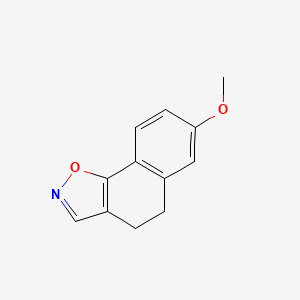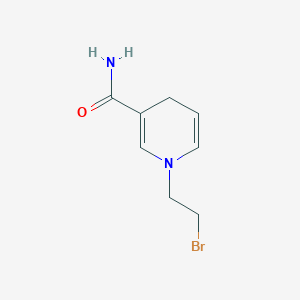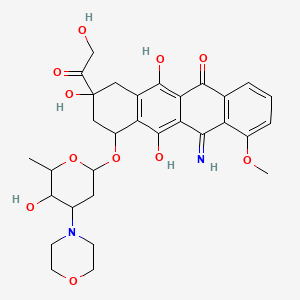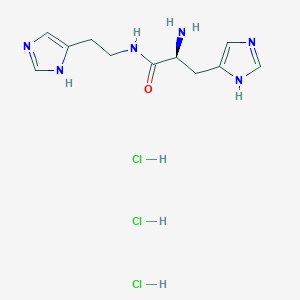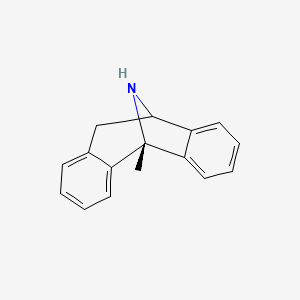
Dizocilpine free base
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dizocilpine free base, also known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound was discovered by a team at Merck in 1982 and has since been widely used in scientific research due to its unique properties. Dizocilpine acts as an open channel blocker of the NMDA receptor-operated ion channel, preventing the flow of ions such as calcium through the channel .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dizocilpine free base involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization and imine formation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Dizocilpine free base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert dizocilpine into its reduced forms.
Substitution: Various substitution reactions can occur, particularly at the imine and aromatic positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
Dizocilpine free base has a wide range of scientific research applications:
Chemistry: Used as a tool to study the properties and reactions of NMDA receptor antagonists.
Biology: Employed in research to understand the role of NMDA receptors in cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy, neurodegenerative diseases, and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control .
Mecanismo De Acción
Dizocilpine exerts its effects by binding inside the ion channel of the NMDA receptor at several of phencyclidine’s binding sites, thus preventing the flow of ions, including calcium, through the channel. This blockade is use- and voltage-dependent, meaning the channel must be open for the drug to bind inside it. This mechanism results in potent anticonvulsant and dissociative anesthetic properties .
Comparación Con Compuestos Similares
Similar Compounds
Ketamine: Another NMDA receptor antagonist used clinically as a dissociative anesthetic.
Phencyclidine (PCP): Shares similar binding sites on the NMDA receptor but has a different pharmacological profile.
Memantine: A less potent NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
Dizocilpine is unique due to its high potency and selectivity for the NMDA receptor, making it a valuable tool in research. Unlike ketamine, which is used clinically, dizocilpine is primarily used in preclinical research due to its potential to induce brain lesions and other side effects .
Propiedades
Fórmula molecular |
C16H15N |
|---|---|
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
(1S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15?,16-/m0/s1 |
Clave InChI |
LBOJYSIDWZQNJS-LYKKTTPLSA-N |
SMILES isomérico |
C[C@@]12C3=CC=CC=C3CC(N1)C4=CC=CC=C24 |
SMILES canónico |
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)

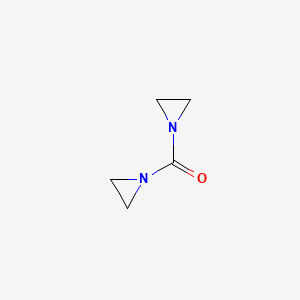
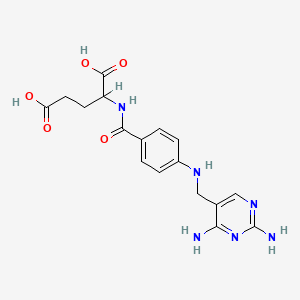
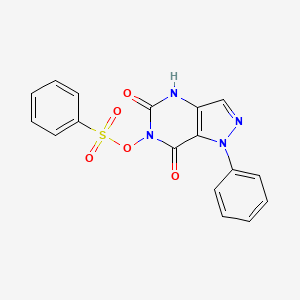

![[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid](/img/structure/B12811805.png)

